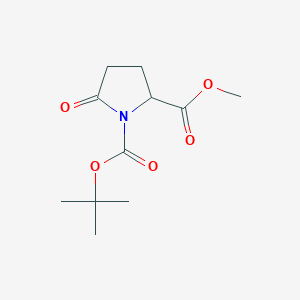

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAOUUEQHKLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Pyroglutamic Acid

The synthesis begins with L-pyroglutamic acid, which undergoes esterification in methanol using thionyl chloride (SOCl₂) as a catalyst. Key parameters include:

-

Molar ratio : 1:6:0.2 (L-pyroglutamic acid : methanol : SOCl₂)

-

Temperature : 5–10°C to minimize side reactions

The product, methyl L-pyroglutamate, is isolated via evaporation and recrystallization in ethanol/water mixtures. This step achieves >95% conversion efficiency.

Boc Protection

Methyl L-pyroglutamate is dissolved in dichloromethane (DCM) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

-

Molar ratio : 1:1.5 (methyl ester : Boc₂O)

-

Temperature : 15–20°C

Purification via column chromatography (ethyl acetate/hexane) yields the title compound with 94.9% recovery and 99.7% HPLC purity.

Table 1: Classical Synthesis Parameters

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH | 5–10°C, 8 hrs | 95% | >97% |

| Boc Protection | Boc₂O, DMAP, DCM | 15–20°C, 2 hrs | 94.9% | 99.7% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular agitation. A modified protocol for analogous pyrrolidine derivatives involves:

-

Catalyst : p-Toluenesulfonic acid (pTSA)

-

Solvent : Toluene

-

Temperature : 150–180°C

-

Time : 2 hours (vs. 8 hours conventionally)

This method reduces side products like N-alkylated derivatives, achieving 85–90% yield. However, scalability remains limited due to specialized equipment requirements.

Industrial-Scale Production

Solvent and Catalyst Optimization

Large-scale processes use cost-effective solvents:

-

Esterification : Methanol (recyclable)

-

Boc protection : Dichloromethane (replaced by ethyl acetate in greener protocols)

Catalyst loading is minimized (0.05–0.1 eq DMAP) to reduce waste.

Purification Strategies

Table 2: Industrial vs. Lab-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 1–10 g | 200–500 kg |

| Solvent consumption | 10 L/kg | 3 L/kg |

| Purity | 99.7% | 99.5% |

| Cost per kg | $1,200 | $300 |

Stereochemical Control

The (R)-configuration is enforced using chiral precursors:

-

Starting material : L-Pyroglutamic acid (S-configuration) undergoes inversion via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >98%.

X-ray crystallography and -NMR confirm stereochemistry, with key signals at δ 171.2 ppm (C=O) and δ 28.1 ppm (tert-butyl).

Analytical Validation

Chromatographic Methods

Spectroscopic Characterization

Comparative Analysis of Methods

Table 3: Method Efficacy

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Classical | 94.9% | 99.7% | High | $$ |

| Microwave | 85% | 98% | Low | $$$ |

| Industrial | 93% | 99.5% | Very High | $ |

Key trade-offs : Microwave synthesis offers speed but higher costs, while industrial methods prioritize cost-efficiency over absolute purity.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Research Applications

1. Medicinal Chemistry

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate is primarily utilized in medicinal chemistry for its potential therapeutic properties. It serves as a building block for various pharmaceutical compounds, particularly in the synthesis of amino acid derivatives and peptide analogs.

Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives using this compound as a precursor, demonstrating its utility in developing compounds with enhanced biological activity against specific targets such as cancer cells .

2. Organic Synthesis

This compound is employed in organic synthesis as an intermediate for creating more complex molecular structures. Its unique pyrrolidine framework allows for modifications that can lead to the development of new synthetic routes.

Data Table: Synthesis Pathways Utilizing this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Alkylation | Amino Acid Derivatives | |

| Esterification | Peptide Analog Synthesis | |

| Cyclization | Complex Organic Molecules |

3. Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways due to its structural resemblance to naturally occurring amino acids. It has been investigated for its role in modulating enzyme activity, particularly in systems involving proteases and peptidases.

Case Study: Research highlighted in Biochemistry demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic disorders, suggesting potential therapeutic roles .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

- CAS No.: Not explicitly listed (see for analogs).

- Structure : Both positions 1 and 2 are tert-butyl esters.

Compound B : 1-tert-Butyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate

- CAS No.: 144978-12-1

- Structure : Ethyl ester at position 2 instead of methyl.

- Impact : Longer alkyl chain may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Compound C : 1-tert-Butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate

Functional Group Modifications

Compound D : (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

- CAS No.: 400626-71-3

- Structure : Benzyl ester at position 2.

- Impact : Aromatic benzyl group increases lipophilicity and may enhance binding to aromatic receptors in biological systems. Hazards : H302 (harmful if swallowed) and H317 (skin sensitization) .

Compound E : 1-tert-Butyl 2-methyl (2S,5R)-5-(2-oxopentyl)pyrrolidine-1,2-dicarboxylate

- Structure : 2-oxopentyl substituent at position 3.

- Impact : The ketone-containing side chain introduces a site for further functionalization, such as nucleophilic addition reactions .

Compound F : (2R,4S)-4-(3-Fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate

Stereochemical Variations

Compound G : (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

- CAS No.: 113400-36-5

- Structure : (S)-configuration at position 2.

- Impact : Stereochemistry affects chiral recognition in enzymatic processes or receptor binding .

Compound H : (2S,3S)-3-Hydroxypyrrolidine-1,2-dicarboxylate

Comparative Data Table

Biological Activity

1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 861657-91-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- Melting Point : 68-69 °C

- Solubility : Soluble in dichloromethane and other organic solvents.

- Storage Conditions : Store in a dark place at temperatures between 2-8 °C.

Biological Activity

This compound exhibits various biological activities that may be relevant for therapeutic applications:

Antioxidant Activity

Research indicates that compounds similar to 1-tert-butyl 2-methyl 5-oxopyrrolidine have demonstrated antioxidant properties. These properties are crucial as they help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural analogs have been shown to inhibit enzymes like acetylcholinesterase, which is significant in the treatment of Alzheimer's disease.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in drug development.

Research Findings and Case Studies

Q & A

Q. What are the key spectroscopic techniques for characterizing 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, and how should data discrepancies be resolved?

Methodological Answer: The compound is typically characterized using ¹H/¹³C NMR, IR, and mass spectrometry (MS) . For instance, NMR analysis resolves the tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups, while IR identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) . MS data should align with the molecular ion ([M+H]⁺) and calculated molecular weight (e.g., C₁₁H₁₇NO₅: 243.26 g/mol). Discrepancies in melting points (e.g., 155–156°C vs. literature values) may arise from impurities or polymorphic forms, necessitating recrystallization or HPLC purity checks .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: The compound is classified under GHS Category 4 (oral toxicity) and Category 1 skin sensitizer (H302, H317). Researchers must:

Q. How can synthetic routes to this compound be optimized for yield and purity?

Methodological Answer: A one-pot two-step synthesis is reported, leveraging tert-butyl and methyl ester protecting groups to minimize side reactions. Key parameters include:

- Temperature control (0–5°C during esterification to prevent racemization).

- Catalyst selection (e.g., DMAP for acyl transfer efficiency).

- Solvent choice (anhydrous THF or DCM to avoid hydrolysis) . Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example:

- Reaction path searches identify low-energy pathways for nucleophilic additions at the 5-oxo position.

- Molecular dynamics simulations optimize solvent effects (e.g., DMSO polarity stabilizes zwitterionic intermediates).

These methods reduce trial-and-error experimentation by predicting regioselectivity and stereochemical outcomes .

Q. What strategies address contradictions in reported biological activity data for pyrrolidine-dicarboxylate derivatives?

Methodological Answer: Discrepancies may arise from stereochemical variations (e.g., (2S,4R) vs. (2R,4S) configurations) or impurity profiles . To resolve:

Q. How can membrane separation technologies improve purification of this compound in large-scale reactions?

Methodological Answer: Nanofiltration membranes (MWCO ~300–500 Da) selectively retain the dicarboxylate (MW ~243 g/mol) while allowing smaller impurities (e.g., unreacted methyl glycine) to pass. Parameters to optimize:

- Transmembrane pressure (3–5 bar for minimal fouling).

- Solvent compatibility (e.g., stability in DCM/MeOH mixtures).

This method achieves >90% recovery with reduced solvent waste compared to traditional distillation .

Q. What are the environmental implications of accidental release, and how can degradation be monitored?

Methodological Answer: Though ecological data are limited, the compound’s ester groups suggest hydrolysis in aqueous environments (half-life ~48–72 h at pH 7). Monitoring strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.